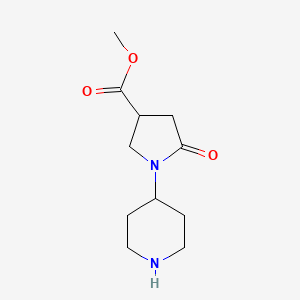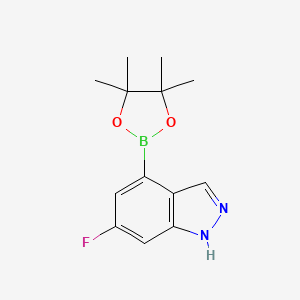
3-(4-Bromophenyl)oxirane-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to BPOC acid involves the amine-catalyzed reaction of oxiranes with carboxylic acids . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 Oxirane .Chemical Reactions Analysis
The amine-catalyzed reaction of oxiranes with carboxylic acids is a key step in the synthesis of pharmaceutical and natural products . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
Carboxylic acids, such as BPOC acid, are weak acids with acidity constants around 10^-5 . They are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises from the polar nature of the carbonyl group .Applications De Recherche Scientifique
Neurotoxicity Studies
This compound has been used in studies to investigate its neurotoxic potentials, particularly its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are associated with behavioral parameters and swimming potential in fish. This suggests its application in neurotoxicity and neuropharmacology research .
Organic Synthesis
Carboxylic acids, including derivatives like 3-(4-Bromophenyl)oxirane-2-carboxylic acid , are known to have applications in organic synthesis. They can act as monomers, additives, or catalysts in polymerization processes and may also be used as surface modifiers in nanotechnology for the dispersion of metallic nanoparticles or carbon nanostructures .
Kinetics and Mechanism Studies
The compound may also be involved in studies related to kinetics and mechanisms of chemical reactions, such as amine-catalyzed ring-opening reactions of oxiranes by carboxylic acids. These studies can provide insights into SN2-like processes and hydrogen bonding interactions .
Life Science Research
As a specialty chemical, 3-(4-Bromophenyl)oxirane-2-carboxylic acid is distributed by companies serving life science research. It may be used in various life science research fields such as cell biology, genomics, proteomics, etc., although specific applications within these fields are not detailed in the available resources .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCWMIQZGVVZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)oxirane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



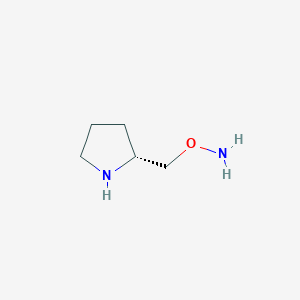
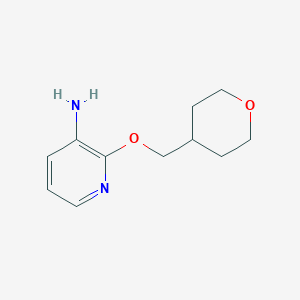
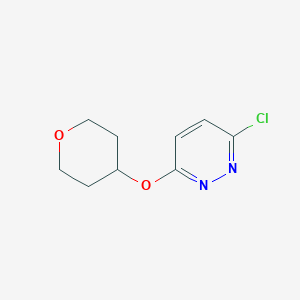


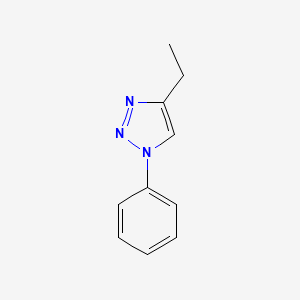

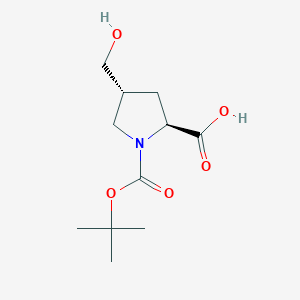
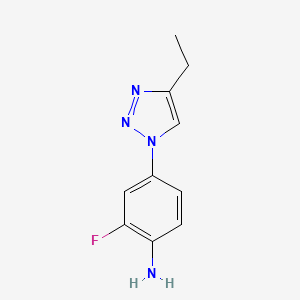

![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)

